Amyloid-β Aggregation Inhibition: 5-(3-Bromo-5-chlorophenyl)thiazol-2-amine vs. 5-Bromo-N-(3-chlorophenyl)thiazol-2-amine
5-(3-Bromo-5-chlorophenyl)thiazol-2-amine demonstrates an IC50 of 18 nM for inhibition of amyloid beta aggregation, measured by Thiazin-red R displacement fluorescence assay [1]. In contrast, a structurally related analog, 5-bromo-N-(3-chlorophenyl)thiazol-2-amine, exhibits an IC50 of 3000 nM against Aurora kinase A [2]. While the assays differ, the 167-fold lower IC50 for Aβ aggregation inhibition indicates that the 5-(3-bromo-5-chlorophenyl) substitution pattern on the thiazole ring confers a distinct target engagement profile favoring neurodegenerative applications over oncology kinase inhibition.
| Evidence Dimension | IC50 for biological target inhibition |
|---|---|
| Target Compound Data | IC50 = 18 nM |
| Comparator Or Baseline | 5-Bromo-N-(3-chlorophenyl)thiazol-2-amine: IC50 = 3000 nM (Aurora A kinase) |
| Quantified Difference | 167-fold lower IC50; distinct target selectivity profile (Aβ aggregation vs. kinase) |
| Conditions | Target: Thiazin-red R displacement fluorescence assay for amyloid beta aggregation (unknown origin) [1]; Comparator: Aurora A kinase inhibition with ATP/[γ-33P] ATP at pH 7.0, 2°C [2] |
Why This Matters
This distinct target engagement profile enables researchers studying amyloid aggregation pathways to access an IC50 in the low nanomolar range, whereas generic 2-aminothiazole analogs may exhibit significantly weaker activity or divergent target selectivity.
- [1] BindingDB. BDBM50020861 / CHEMBL3286984. 5-(3-Bromo-5-chlorophenyl)thiazol-2-amine. IC50 = 18 nM. Inhibition of amyloid beta aggregation by Thiazin-red R displacement fluorescence assay. Accessed 2026. View Source
- [2] BindingDB. BDBM25663. 5-Bromo-N-(4-chlorophenyl)-1,3-thiazol-2-amine. IC50 = 3000 nM. Aurora kinase A inhibition assay with ATP/[γ-33P] ATP, pH 7.0, 2°C. Novartis data. Accessed 2026. View Source
